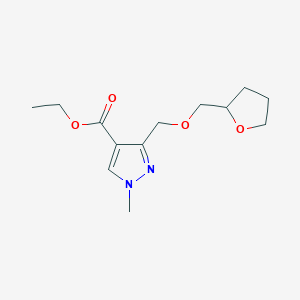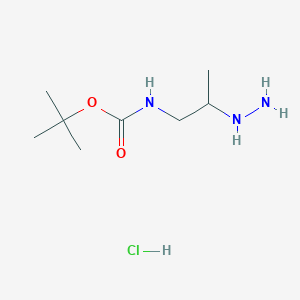
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been shown to have various biochemical and physiological effects, making it an interesting candidate for further research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Metals
Nicotinamide derivatives, including compounds similar in structure to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies have shown that such derivatives can act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. The effectiveness of these inhibitors is dependent on concentration, time, and temperature, and their adsorption on metal surfaces tends to follow the Langmuir isotherm model. Techniques such as potentiodynamic polarization, electrochemical impedance, FTIR, EDX, and SEM analyses have been utilized to understand the inhibition mechanism and the physical characteristics of the protective layer formed by these inhibitors on metal surfaces (Chakravarthy, Mohana, & Kumar, 2014).
Biochemical Properties and Enzymatic Activity
Nicotinamide derivatives are substrates for enzymes like Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds. This enzymatic activity is crucial in the metabolism of nicotinamide, influencing the formation of metabolites with varying biological activities. Research into NNMT's function, including its kinetic properties, substrate specificity, and inhibition by reaction products, provides insights into its role in physiological and pathological processes. Such studies are essential for understanding individual variations in enzyme activity and potential implications for drug metabolism and toxicity (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17-8-4-6-11(17)12(18)9-16-13(19)10-5-3-7-15-14(10)20-2/h3-8,12,18H,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLAMKIXZMBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2962648.png)
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)

![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962653.png)






![N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2962667.png)

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)